Nbd-Ceramid

Übersicht

Beschreibung

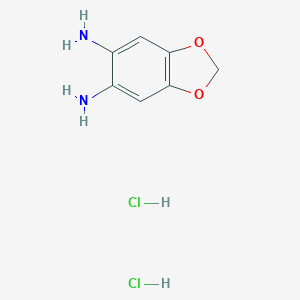

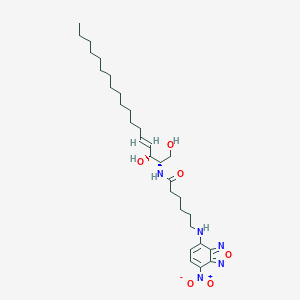

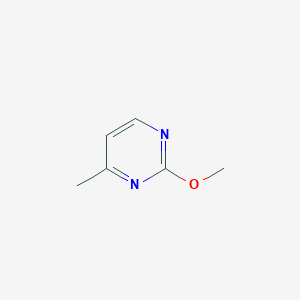

N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino-hexanoyl-sphingosine, commonly known as Nbd-ceramide, is a fluorescently labeled sphingolipid. It is widely used as a probe for studying lipid trafficking and metabolism in living cells. This compound is particularly useful for visualizing the Golgi apparatus and tracing lipid metabolism due to its fluorescent properties .

Wissenschaftliche Forschungsanwendungen

Nbd-ceramide is extensively used in scientific research for various applications:

Chemistry: Used as a fluorescent probe to study lipid interactions and membrane dynamics.

Biology: Helps in visualizing the Golgi apparatus and tracing lipid metabolism in living cells.

Medicine: Used in studies related to lipid metabolism disorders and drug delivery systems.

Industry: Employed in the development of fluorescent dyes and probes for biochemical assays.

Wirkmechanismus

Target of Action

Nbd-Ceramide, also known as C6-Nbd-Ceramide, primarily targets ceramide-associated proteins . These include Protein Kinase C (PKC) , ceramide-activated protein phosphatases , and ceramide-activated protein kinases . These proteins play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis .

Mode of Action

Nbd-Ceramide mimics the endogenous ceramide and interacts with its targets . It binds to ceramide-associated proteins, influencing their activity and thereby modulating the cellular processes they control . For instance, it can inhibit PKC, a protein involved in regulating cell growth and death .

Biochemical Pathways

Nbd-Ceramide affects several biochemical pathways. It is involved in the sphingolipid metabolism pathway , where it can be metabolized into fluorescent sphingomyelin and glucosylceramide . This process is essential for the study of sphingolipid transport and metabolic mechanisms . Moreover, Nbd-Ceramide can influence the ceramide signaling pathway , impacting cell growth, differentiation, and apoptosis .

Pharmacokinetics

It is known that nbd-ceramide can permeate the cell membrane , suggesting it has good bioavailability. It can be metabolized into fluorescent sphingomyelin and glucosylceramide , indicating its involvement in metabolic processes.

Result of Action

The action of Nbd-Ceramide at the molecular and cellular levels results in several effects. It can induce changes in cell growth, differentiation, and apoptosis through its interaction with ceramide-associated proteins . Furthermore, it can influence the morphology of the Golgi apparatus in living cells, providing a tool for observing changes in the Golgi apparatus .

Biochemische Analyse

Biochemical Properties

Nbd-ceramide interacts with several enzymes, proteins, and other biomolecules. It is used to study sphingolipid transport and metabolism mechanisms . The ceramide transport protein CERT mediates the ER-to-Golgi transport of ceramide at an ER-distal Golgi membrane contact zone .

Cellular Effects

Nbd-ceramide has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to induce apoptosis in certain cell types .

Molecular Mechanism

Nbd-ceramide exerts its effects at the molecular level through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For example, the ceramide transport protein CERT mediates the ER-to-Golgi transport of ceramide .

Temporal Effects in Laboratory Settings

The effects of Nbd-ceramide change over time in laboratory settings. It has been shown that the fluorescent dihydroceramides or ceramides formed in the reaction may be detected and quantified using either TLC or HPLC .

Dosage Effects in Animal Models

The effects of Nbd-ceramide vary with different dosages in animal models. For instance, it has been shown to decrease tumor growth and metastasis in the lungs without side effects in xenograft models .

Metabolic Pathways

Nbd-ceramide is involved in several metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels . For instance, it is newly synthesized in the endoplasmic reticulum (ER) and converted to sphingomyelin in the trans-Golgi regions .

Transport and Distribution

Nbd-ceramide is transported and distributed within cells and tissues. It interacts with transporters and binding proteins and can affect its localization or accumulation . For example, the ceramide transport protein CERT mediates the ER-to-Golgi transport of ceramide .

Subcellular Localization

Nbd-ceramide is localized in various subcellular compartments. It can be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, it is used as a selective stain for the Golgi apparatus in live and fixed cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Nbd-ceramide is synthesized by attaching a fluorescent N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl) group to a ceramide molecule. The synthesis typically involves the following steps:

Preparation of N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amine: This is achieved by nitration of benzoxadiazole followed by reduction.

Coupling with Hexanoyl-sphingosine: The N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amine is then coupled with hexanoyl-sphingosine using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of Nbd-ceramide follows similar synthetic routes but on a larger scale. The process involves:

Bulk Nitration and Reduction: Large-scale nitration and reduction of benzoxadiazole.

Automated Coupling: Automated coupling processes using industrial reactors to ensure consistency and purity.

Purification: High-performance liquid chromatography (HPLC) is used to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Nbd-ceramide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Substitution: The nitro group can be substituted with other functional groups.

Hydrolysis: The amide bond in the ceramide can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogenation catalysts like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are used.

Major Products

Amine Derivatives: Reduction of the nitro group yields amine derivatives.

Substituted Derivatives: Substitution reactions yield various functionalized derivatives.

Hydrolyzed Products: Hydrolysis yields sphingosine and fatty acid derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

BODIPY-labeled Ceramide: Another fluorescently labeled ceramide with different spectroscopic properties.

Fluorescein-labeled Ceramide: A ceramide labeled with fluorescein for different fluorescence characteristics.

Uniqueness

Nbd-ceramide is unique due to its specific fluorescent properties, which make it particularly suitable for visualizing the Golgi apparatus and studying lipid metabolism. Its higher rates of transfer through aqueous phases compared to other fluorescently labeled ceramides make it a preferred choice for certain applications .

Eigenschaften

IUPAC Name |

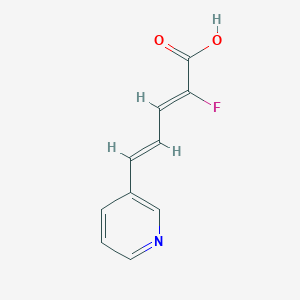

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H49N5O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-27(37)25(23-36)32-28(38)19-16-14-17-22-31-24-20-21-26(35(39)40)30-29(24)33-41-34-30/h15,18,20-21,25,27,31,36-37H,2-14,16-17,19,22-23H2,1H3,(H,32,38)/b18-15+/t25-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZIRBXILQRLFIK-VPZZKNKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H49N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501334180 | |

| Record name | N-[(2S,3R,4E)-1,3-Dihydroxy-4-octadecen-2-yl]-6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

575.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94885-02-6 | |

| Record name | N-(Nbd-aminohexanoyl)-D-erythro-sphingosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094885026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(2S,3R,4E)-1,3-Dihydroxy-4-octadecen-2-yl]-6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(NBD-AMINOHEXANOYL)-D-ERYTHRO-SPHINGOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39ZCU6EB2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: NBD-ceramide is readily incorporated into cells by insertion into the plasma membrane. [, , ] Due to its fluorescent properties, it acts as a vital stain, allowing researchers to visualize its intracellular journey. [, ] Once inside the cell, NBD-ceramide is metabolized primarily in the Golgi apparatus into fluorescent sphingomyelin and glucosylceramide. [, , , , ] These metabolites continue to be tracked as they traffic to the plasma membrane, providing insights into sphingolipid synthesis and transport pathways. [, ]

ANone: While this specific information is not detailed in the provided abstracts, NBD-ceramide's structure consists of a sphingosine backbone linked to a fatty acid via an amide bond. The NBD fluorophore is attached to the fatty acid chain. Researchers can find detailed spectroscopic data and characterization information from chemical suppliers or in publications focusing on the synthesis and characterization of NBD-ceramide.

A: NBD-ceramide is compatible with various cell types, including fibroblasts, epithelial cells, and hepatocytes. [, , , , ] Its stability in different solvents and storage conditions should be determined based on manufacturer recommendations and experimental requirements. Light sensitivity is a common characteristic of fluorescent probes; therefore, protecting NBD-ceramide solutions from light during experiments is crucial.

A: NBD-ceramide itself does not possess catalytic properties. Its utility lies in its ability to be recognized and metabolized by cellular enzymes involved in sphingolipid metabolism. [, , , ] This allows researchers to study these enzymes' activities and the subsequent trafficking of sphingolipid metabolites.

ANone: NBD-ceramide is a valuable tool for studying:

- Sphingolipid metabolism: It helps elucidate the pathways and regulation of sphingomyelin and glucosylceramide synthesis. [, , , , ]

- Intracellular trafficking: It enables visualization and tracking of lipid transport from the Golgi apparatus to the plasma membrane. [, , , , , ]

- Golgi apparatus morphology and function: It serves as a vital stain for the Golgi complex and helps study its dynamics in response to drugs or during cellular processes like mitosis. [, , , , , , ]

- Disease models: NBD-ceramide contributes to understanding lipid metabolism alterations in diseases like Tangier disease, Gaucher disease, and cancer. [, , ]

A: Studies have shown that altering the NBD-ceramide backbone can influence its metabolism and sorting in epithelial cells. [] Modifications to the fatty acid chain length and the sphingosine backbone (stereoconfiguration or saturation) can result in variations in the apical/basolateral polarity of glucosylceramide delivery to the plasma membrane. [] These findings highlight the importance of structural features in determining the fate and function of NBD-ceramide within cells.

ANone: The study of NBD-ceramide bridges various research fields:

- Cell Biology: Understanding intracellular trafficking and organelle function. [, , , , , ]

- Biochemistry: Elucidating enzymatic activities and metabolic pathways of sphingolipids. [, , , , , ]

- Biophysics: Investigating membrane dynamics and lipid interactions. []

- Immunology: Exploring the role of sphingolipids in immune cell function and host-pathogen interactions. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Dimethyl-5-[(dimethylamino)methylene]2,4,6-(1H,3H,5H)-trioxopryimidine](/img/structure/B14942.png)

![(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B14949.png)